2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone
Beschreibung
Eigenschaften
IUPAC Name |
2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S2/c1-26-16-4-2-15(3-5-16)22-6-8-24(9-7-22)18-20-21-19(29-18)28-14-17(25)23-10-12-27-13-11-23/h2-5H,6-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQBVQZDFCAIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
Enzyme Interactions: This compound interacts with several enzymes, influencing their activity. Notably, it acts as an acetylcholinesterase (AChE) inhibitor. AChE plays a crucial role in acetylcholine hydrolysis, and inhibiting it increases acetylcholine levels. Compound 6b, carrying a p-methylphenyl group, exhibits competitive inhibition against AChE with a Ki value of 3.73 ± 0.9 nM. This interaction affects cholinergic transmission and cognitive functions.
Molecular Mechanism
Binding Interactions: At the molecular level, 2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone likely binds to specific sites within enzymes or receptors. Molecular docking studies suggest that the p-methylphenyl group interacts actively with the hinge region of AChE
Biologische Aktivität
The compound 2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone represents a novel structure that integrates piperazine and thiadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.49 g/mol. The structural features include:
- Piperazine moiety : Known for its role in various pharmaceuticals, enhancing solubility and bioavailability.
- Thiadiazole ring : Associated with antimicrobial and anti-inflammatory properties.
- Morpholino group : Often used to improve pharmacokinetic properties.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole structure have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study reported that derivatives similar to the target compound demonstrated Minimum Inhibitory Concentrations (MICs) in the range of 10 to 50 µg/mL against common pathogens such as E. coli and S. aureus .
Antidepressant Potential
The piperazine component is frequently linked to antidepressant activity. Compounds with piperazine structures have been shown to interact with serotonin receptors (5-HT) and dopamine receptors, which are critical in mood regulation. In animal models, derivatives of piperazine have exhibited significant reductions in depressive-like behaviors .
Antitumor Activity
Emerging studies suggest that compounds incorporating both piperazine and thiadiazole can inhibit tumor cell proliferation. For example, a related compound was found to induce apoptosis in cancer cells through the activation of caspase pathways . This suggests that the target compound may possess similar antitumor properties.
The biological activity of 2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone can be attributed to several mechanisms:
- Receptor Modulation : The piperazine ring enhances binding affinity to neurotransmitter receptors, influencing serotonin and dopamine pathways.
- Inhibition of Enzymatic Activity : Thiadiazole derivatives often act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- Induction of Apoptosis : Evidence suggests that compounds with similar structures can trigger programmed cell death in malignant cells.
Case Studies
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that compounds similar to 2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various derivatives and found promising results against several bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the thiadiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .
Antitumor Activity
The compound has also been investigated for its potential antitumor properties. Thiadiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function.
Case Study: Antitumor Effects
In vitro studies demonstrated that derivatives similar to this compound significantly inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins, leading to cell cycle arrest and apoptosis .
Pharmacological Insights
Vergleich Mit ähnlichen Verbindungen
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- Structural Differences: Replaces the thioether-morpholinoethanone group with a thiazolidinone ring. Substitutes the 4-methoxyphenylpiperazine with a 4-fluorophenyl group on the thiadiazole ring.
- Pharmacological Implications: The thiazolidinone ring may enhance hydrogen-bonding interactions with targets like kinases or G-protein-coupled receptors (GPCRs).
Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl) Methanone (Compound 21)
- Structural Differences :
- Replaces the thiadiazole core with a thiophene ring .
- Features a trifluoromethylphenyl group on the piperazine instead of methoxyphenyl.
- Functional Impact: The thiophene ring offers π-π stacking advantages but reduced electron deficiency compared to thiadiazole.
5-(Thiophen-2-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)
- Structural Differences: Substitutes the thiadiazole-thioether linkage with a butanone chain and thiophene. Retains the trifluoromethylphenyl-piperazine group.
- Key Observations: The elongated butanone chain may improve conformational flexibility, aiding in target accommodation.
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Electron-Deficient Cores : Thiadiazole-based compounds (e.g., the target compound) exhibit stronger interactions with electron-rich binding pockets compared to thiophene analogs .
- Substituent Effects : Methoxy groups (electron-donating) vs. trifluoromethyl (electron-withdrawing) alter receptor selectivity. For example, methoxyphenyl may favor serotonin receptor subtypes, while trifluoromethylphenyl enhances affinity for dopamine receptors .
- Linker Flexibility : Thioether and aliphatic chains balance rigidity and flexibility, influencing target engagement. The thioether in the target compound may provide optimal geometry for CNS targets .
Q & A
Q. What synthetic routes are recommended for preparing 2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone, and how can reaction conditions be optimized?
The compound can be synthesized via multi-step reactions involving:
- Thiadiazole core formation : Cyclization of thiosemicarbazides under acidic conditions (e.g., using POCl₃) to form the 1,3,4-thiadiazole ring .
- Piperazine coupling : Reacting 4-(4-methoxyphenyl)piperazine with the thiadiazole intermediate via nucleophilic substitution, typically in polar aprotic solvents like DMF at 60–80°C .
- Thioether linkage : Introducing the morpholinoethanone group via a thiol-disulfide exchange reaction, using sodium hydride or K₂CO₃ as a base in ethanol or THF . Optimization : Monitor reaction progress with TLC, adjust stoichiometry (1.2–1.5 equivalents for nucleophilic steps), and control temperature to minimize side products .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- Elemental analysis : Validate empirical formula purity (deviation <0.4% for C, H, N) .
- IR spectroscopy : Confirm functional groups (e.g., C=S stretch at ~1,250 cm⁻¹ for thiadiazole, C-O-C at ~1,100 cm⁻¹ for morpholine) .
- ¹H/¹³C NMR : Assign proton environments (e.g., piperazine CH₂ at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.4 ppm) and verify substitution patterns .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
Q. How should solubility and stability be assessed for pharmacological profiling?
- Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol, quantified via UV-Vis spectroscopy at λmax .
- Stability : Perform accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) and analyze using HPLC to track degradation products .
Advanced Research Questions
Q. How can molecular docking predict the bioactivity of derivatives targeting specific receptors?
- Target selection : Prioritize receptors like 5-HT₁A or dopamine D₂ based on structural similarity to known ligands with piperazine-thiadiazole scaffolds .
- Docking workflow : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding. Validate docking poses with MD simulations (100 ns) to assess stability .
- Contradiction resolution : If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states or solvation effects in the docking model .
Q. What strategies resolve low yields in multi-step syntheses involving thiadiazole and piperazine moieties?
- Intermediate purification : Use column chromatography (silica gel, hexane/EtOAc gradient) after each step to remove unreacted starting materials .
- Catalyst screening : Test Pd(OAc)₂ or CuI for coupling reactions to enhance efficiency .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 h to 30 min) for steps like cyclocondensation .
Q. How are derivatives designed to improve selectivity for kinase or antimicrobial targets?
- Bioisosteric replacement : Substitute morpholine with piperidine or thiomorpholine to alter steric/electronic profiles .
- Fragment-based design : Introduce polar groups (e.g., -OH, -COOH) to enhance hydrogen bonding with target active sites .
- SAR studies : Systematically vary substituents on the phenylpiperazine moiety and correlate changes with activity data .
Q. What methodologies address discrepancies between computational ADMET predictions and experimental toxicity?
- In vitro validation : Use Caco-2 assays for permeability and cytochrome P450 inhibition assays to verify metabolic stability .
- QSAR refinement : Incorporate experimental logP and pKa values into predictive models to improve accuracy .
Q. How is crystallographic data utilized to validate molecular geometry?
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